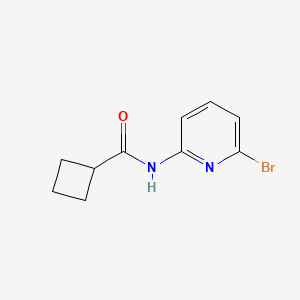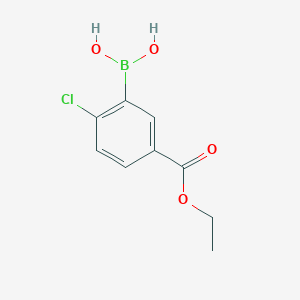
(2-氯-5-(乙氧羰基)苯基)硼酸
描述
“(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H10BClO4 . It has a molecular weight of 228.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BClO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Chemical Reactions Analysis
While specific chemical reactions involving “(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid” are not available, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki reactions, which are palladium-catalyzed cross coupling reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 394.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.0±3.0 kJ/mol and a flash point of 192.6±30.7 °C .科学研究应用
1. Fluorescence Quenching Studies
Studies on boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid show their applications in fluorescence quenching. These studies involve steady-state fluorescence measurements and provide insights into the behavior of such compounds in various solvents, contributing significantly to our understanding of their photophysical properties (Geethanjali et al., 2015).
2. Optical Modulation in Carbon Nanotubes
Phenyl boronic acids are essential in the optical modulation of carbon nanotubes. Research demonstrates how different phenyl boronic acids, including those with substituents like chloro and methoxy groups, affect the photoluminescence quantum yield of single-walled carbon nanotubes. This is pivotal for applications in sensing and molecular recognition (Mu et al., 2012).
3. Application in Metal-Organic Frameworks
In the field of materials science, (4-(ethoxycarbonyl)phenyl)boronic acid is used as a building block for constructing metal-organic frameworks like NU-1000. These frameworks are highly robust and find applications in gas separation and heterogeneous catalysis (Wang et al., 2015).
4. Synthesis of Organoboron(III) Complexes
Boronic acids, including phenylboronic acid derivatives, are integral to synthesizing organoboron(III) complexes. These complexes have potential applications in antimicrobial activities and could be significant in the pharmaceutical and agricultural industries (Biyala et al., 2004).
5. Applications in Boronic Acid-Based Chemosensors
Boronic acids, including derivatives of phenylboronic acid, are used in the development of chemosensors. These sensors are crucial for detecting biologically active substances like carbohydrates, dopamine, and various ions, playing a significant role in disease diagnosis and treatment (Huang et al., 2012).
6. Catalytic Applications in Organic Synthesis
Studies reveal the use of phenylboronic acid derivatives as catalysts in organic synthesis, such as the Beckmann rearrangement. This demonstrates their role in the production of pharmaceuticals and commodity chemicals, highlighting the versatility and importance of these compounds in chemical transformations (Mo et al., 2018).
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
属性
IUPAC Name |
(2-chloro-5-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJXHPAEOGJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657166 | |
| Record name | [2-Chloro-5-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid | |
CAS RN |
913835-93-5 | |
| Record name | Benzoic acid, 3-borono-4-chloro-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-5-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)
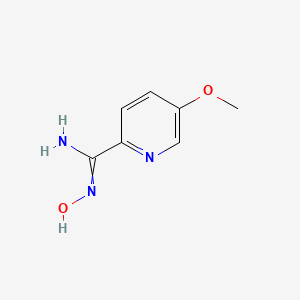
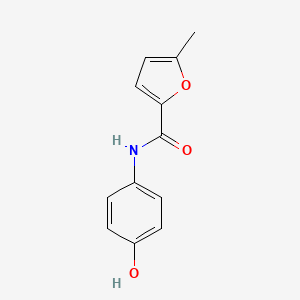
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)
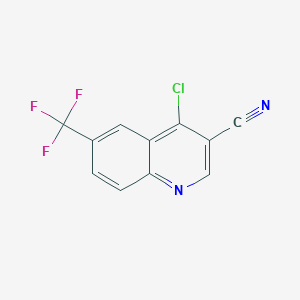
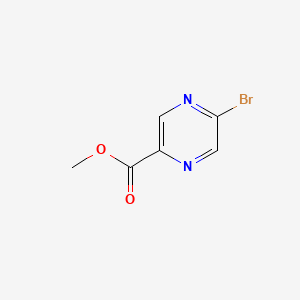
![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)
![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)
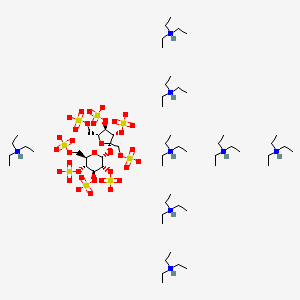
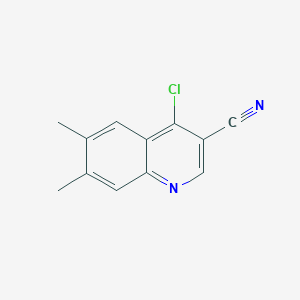
![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)
![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
